molecular formula C20H18Cl2N4O2S B4558466 2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide

2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide

Cat. No. B4558466
M. Wt: 449.4 g/mol
InChI Key: LSLVFBNUHJWXAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the target molecule often begins with precursors like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which undergoes further reactions to produce various heterocyclic compounds. These reactions include cyclization, aminomethylation, and interactions with formaldehyde and N-methyl/phenylpiperazine to furnish compounds with potential lipase and α-glucosidase inhibition activities (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds can be extensively characterized using techniques such as IR, 1H NMR, 13C NMR, elemental analysis, and mass spectral studies. For instance, novel compounds derived from heterocyclic synthesis have been well-characterized and shown interesting biological activity profiles, highlighting the importance of detailed structural elucidation (Bekircan, Ülker, & Menteşe, 2015).

Scientific Research Applications

Radiosynthesis in Herbicide Study Research in the field of herbicides and safeners has involved compounds structurally related to 2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide. For instance, Latli and Casida (1995) conducted a study on the radiosynthesis of a chloroacetanilide herbicide and a dichloroacetamide safener for herbicides, highlighting the relevance of these compounds in agricultural chemistry (Latli & Casida, 1995).

Synthesis and Biological Activities Another significant application is found in the synthesis of novel heterocyclic compounds derived from similar structures, which have been investigated for their potential in lipase and α-glucosidase inhibition. Bekircan et al. (2015) synthesized novel compounds and evaluated their biological activities, demonstrating the diverse applications of these compounds in biochemistry and medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).

Palladium-Catalyzed Synthesis The compound's structural components are also relevant in palladium-catalyzed synthesis methods. Ali et al. (1996) explored the regioselective palladium(II)-catalyzed synthesis of various ring lactones and lactams, demonstrating the compound's utility in complex organic synthesis processes (Ali, Okuro, Vasapollo, & Alper, 1996).

Antifungal and Plant Growth Regulating Activities The compound and its derivatives are also studied for their antifungal and plant growth regulating activities. A study by Liu et al. (2005) on similar triazole compounds containing a thioamide group revealed such potential applications in agriculture and horticulture (Liu et al., 2005).

properties

IUPAC Name

2-[[5-(3,4-dichlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N4O2S/c1-3-10-26-19(13-4-9-16(21)17(22)11-13)24-25-20(26)29-12-18(27)23-14-5-7-15(28-2)8-6-14/h3-9,11H,1,10,12H2,2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLVFBNUHJWXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide

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